1-(3-(4-Fluorophenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O3S/c1-18-2-4-19(5-3-18)17-38-29-32-25-16-21(27(36)33-14-12-20(13-15-33)26(31)35)6-11-24(25)28(37)34(29)23-9-7-22(30)8-10-23/h2-11,16,20H,12-15,17H2,1H3,(H2,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBFCOOGYASSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)C(=O)N2C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-Fluorophenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide (referred to as Compound 1 hereafter) is a synthetic derivative belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula and a molecular weight of approximately 530.62 g/mol. Its structure includes a quinazoline core, which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that compounds with similar structures to Compound 1 exhibit significant biological activities, particularly in the following areas:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds derived from quinazoline scaffolds have shown promise as selective sEH inhibitors. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are beneficial in reducing inflammation and improving cardiovascular health .
- Anticancer Properties : Some quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Activity : Similar compounds have been reported to possess antibacterial properties, making them potential candidates for treating infections caused by resistant strains .
The biological activity of Compound 1 can be attributed to several mechanisms:
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby modulating immune responses.
- Interference with Cell Signaling : By affecting signaling pathways related to cell proliferation and survival, Compound 1 could induce apoptosis in malignant cells.
- Molecular Interactions : The presence of fluorine and sulfur substituents in its structure may enhance its binding affinity to target proteins, leading to increased efficacy.
Case Studies and Research Findings
Several studies have investigated the biological effects of quinazoline derivatives similar to Compound 1:
Table 1: Summary of Biological Activities
Notable Findings
- A study highlighted that certain quinazolinone derivatives exhibited IC50 values for sEH inhibition ranging from 0.30 to 0.66 μM, indicating potent activity .
- Research on antimicrobial properties showed that compounds with similar structures can effectively target resistant bacterial strains, suggesting potential therapeutic applications .
Scientific Research Applications
1-(3-(4-Fluorophenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide, also known as Compound 1, is a quinazoline derivative that is valuable in research. It has a molecular formula of C29H27FN4O3S and a molecular weight of 530.62.
Biological Activity Overview
Compounds with structures similar to Compound 1 have demonstrated biological activities, especially in:
- Inhibition of Soluble Epoxide Hydrolase (sEH) Quinazoline scaffolds have demonstrated promise as selective sEH inhibitors. The inhibition of sEH can increase levels of epoxyeicosatrienoic acids (EETs), which are beneficial in reducing inflammation and improving cardiovascular health.
- Anticancer Properties Some quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity Similar compounds have been reported to possess antibacterial properties, making them potential candidates for treating infections caused by resistant strains.
The biological activity of Compound 1 can be attributed to several mechanisms:
- It may inhibit specific enzymes involved in inflammatory pathways, thereby modulating immune responses.
- By affecting signaling pathways related to cell proliferation and survival, Compound 1 could induce apoptosis in malignant cells.
- The presence of fluorine and sulfur substituents in its structure may enhance its binding affinity to target proteins, leading to increased efficacy.
Table 1 summarizes biological activities of similar compounds:
| Study Reference | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| sEH Inhibition | 0.30 - 0.66 | Selective inhibition with reduced FLAP activity | |
| Antibacterial | Varies | Effective against Gram-positive bacteria | |
| Cytotoxicity | Varies | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs share motifs such as fluorinated aryl groups , piperidine carboxamides , and heterocyclic cores , but differences in substitution patterns and core scaffolds lead to divergent biological profiles. Below is a comparative analysis:
Critical Findings from Comparative Studies
Core Scaffold Influence: Quinazoline-based compounds (e.g., the target) are associated with Type I1/2 kinase inhibition, where the 4-oxo group stabilizes interactions with the kinase hinge region .
Substituent Effects :
- Fluorophenyl Groups : Meta- or para-fluorination (as in the target) enhances hydrophobic binding to kinase ATP pockets, while ortho-fluorination () may sterically hinder interactions .
- Methylbenzylthio vs. Difluorobenzyl : The target’s 4-methylbenzylthio group offers a balance of hydrophobicity and steric bulk, whereas 2,4-difluorobenzyl () increases electronegativity, possibly affecting off-target interactions .
Piperidine Carboxamide Role: This moiety improves solubility and serves as a hydrogen-bond donor/acceptor, critical for binding to kinase backbones. Studies on ALK inhibitors () highlight that flexibility in the piperidine ring correlates with higher affinity .
Structural Similarity vs. Functional Divergence :
- Despite a Tanimoto coefficient > 0.85 (indicating high structural similarity), only 20% of analogs share significant gene expression overlap, underscoring the impact of biological context (e.g., cell type, protein flexibility) on activity .
Research Findings and Implications
- Protein Flexibility : Molecular dynamics simulations () reveal that substituents like the target’s 4-methylbenzylthio group may induce conformational changes in kinases, enhancing inhibitory potency .
- Thermodynamic Stability: The quinazoline core’s planar structure facilitates π-π stacking in hydrophobic pockets, whereas non-planar cores (e.g., chromen-4-one in ) require additional binding energy for stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
